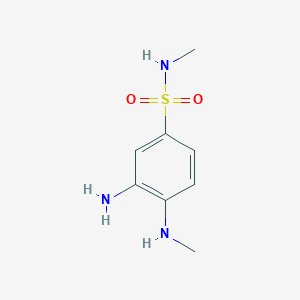

3-Amino-n-methyl-4-(methylamino)benzenesulfonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves multiple steps, including slow evaporation solution growth techniques, and is characterized by detailed spectral analysis (FT-IR, NMR, UV-Vis) and X-ray single crystal techniques. Such methodologies are pivotal for the high-quality crystal growth of these compounds, ensuring precise structural characterization (Ceylan et al., 2015).

Molecular Structure Analysis

Detailed molecular structure analyses employ Density Functional Theory (DFT) calculations, revealing optimized geometric parameters, such as bond lengths and angles, vibrational frequencies, and NMR chemical shifts. These computational methods are crucial for understanding the electronic and structural attributes of sulfonamide compounds, allowing for a comparison between theoretical and experimental values (Ceylan et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, leading to the formation of novel structures with distinct properties. For instance, the N-alkylation of aminobenzenesulfonamides with alcohols demonstrates a general strategy for synthesizing amino-(N-alkyl)benzenesulfonamides, showcasing the compound's versatility in chemical transformations (Lu et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as their crystalline structure and spectroscopic characteristics, are meticulously analyzed using X-ray diffraction and various spectroscopic methods. This analysis provides insights into the compound's stability, conformation, and intermolecular interactions (Ceylan et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications of sulfonamide compounds, are explored through synthetic chemistry and computational studies. These investigations reveal the compound's ability to form diverse chemical structures and its applications in various fields, such as materials science and medicinal chemistry (Lu et al., 2015).

Wissenschaftliche Forschungsanwendungen

1. Application in Native Chemical Ligation

- Summary of the Application : This compound is used as a linker in native chemical ligation (NCL), a method used in chemical protein synthesis (CPS). The N-acylurea (Nbz) approach relies on the use of the 3,4-diaminobenzoic (Dbz–COOH) and the 3-amino-(4- methylamino)benzoic (MeDbz–COOH) acids .

- Methods of Application : The synthesis of C-terminal peptide thioesters has attracted a lot of interest, resulting in the invention of a wide diversity of different methods for their preparation. The Nbz approach relies on the use of the 3,4-diaminobenzoic (Dbz–COOH) and the 3-amino-(4- methylamino)benzoic (MeDbz–COOH) acids .

- Results or Outcomes : The Dbz combines the robustness of MeDbz–COOH and the flexibility of Dbz–COOH: it can be converted into the Nbz or Bt C-terminal peptides. Both are ligated in high yields, and the reaction intermediates can be conveniently characterized .

2. Application in Peptide Cyclization

- Summary of the Application : The 3-amino-4-(methylamino)benzoic acid (MeDbz) linker has been applied for the efficient synthesis of various cyclic peptides . These linkers allow the use of standard N-(9-fluorenyl-methyloxycarbonyl) (Fmoc) solid-phase peptide synthesis (SPPS) and post-synthesis activation of the linker to give the corresponding N-acyl-benzimidazolinone (Nbz) moiety, which can be used in cyclization reactions .

- Methods of Application : The MeDbz linker enables the use of a cleavage-inducing cyclization strategy, also referred to as cyclative cleavage. In this on-resin methodology, the peptide remains attached to the resin throughout activation to give the MeNbz linker and acid-mediated removal of all protecting groups. Then, addition of a neutral pH buffer or base induces the process of cyclization with concomitant cleavage from the solid support, while the MeNbz linker remains attached to the resin .

- Results or Outcomes : This approach has been exploited for the preparation of cyclic thiodepsipeptides , depsipeptides , and homodetic peptides .

3. Application in On-Resin Peptide Cyclization

- Summary of the Application : The 3-amino-4-(methylamino)benzoic acid (MeDbz) linker has been applied for the efficient synthesis of various cyclic peptides . These linkers allow the use of standard N-(9-fluorenyl-methyloxycarbonyl) (Fmoc) solid-phase peptide synthesis (SPPS) and post-synthesis activation of the linker to give the corresponding N-acyl-benzimidazolinone (Nbz) moiety, which can be used in cyclization reactions .

- Methods of Application : The MeDbz linker enables the use of a cleavage-inducing cyclization strategy, also referred to as cyclative cleavage. In this on-resin methodology, the peptide remains attached to the resin throughout activation to give the MeNbz linker and acid-mediated removal of all protecting groups. Then, addition of a neutral pH buffer or base induces the process of cyclization with concomitant cleavage from the solid support, while the MeNbz linker remains attached to the resin .

- Results or Outcomes : This approach has been exploited for the preparation of cyclic thiodepsipeptides , depsipeptides , and homodetic peptides .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-amino-N-methyl-4-(methylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-10-8-4-3-6(5-7(8)9)14(12,13)11-2/h3-5,10-11H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCVJYVFYUNMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)S(=O)(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297986 | |

| Record name | 3-amino-n-methyl-4-(methylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-n-methyl-4-(methylamino)benzenesulfonamide | |

CAS RN |

66315-14-8 | |

| Record name | NSC119949 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-n-methyl-4-(methylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

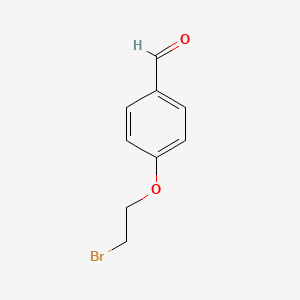

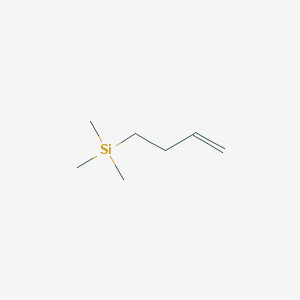

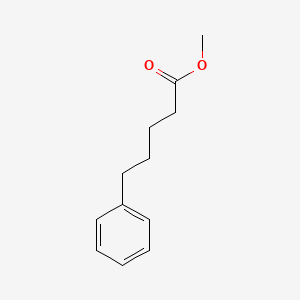

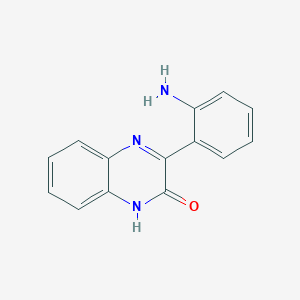

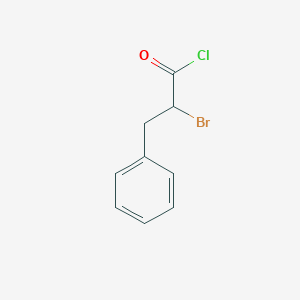

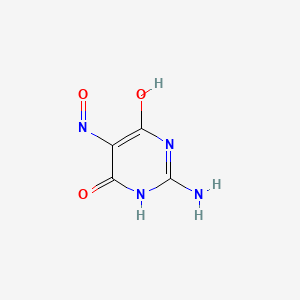

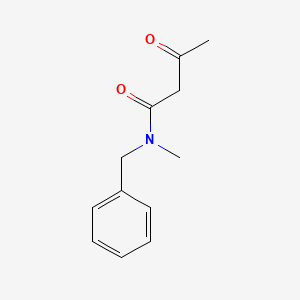

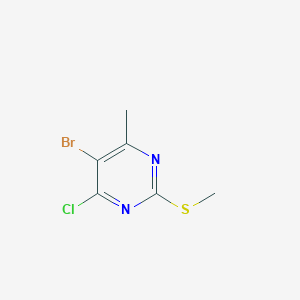

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

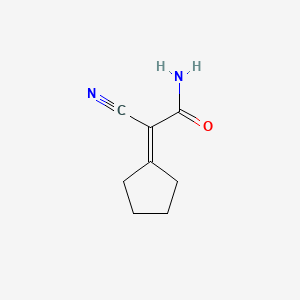

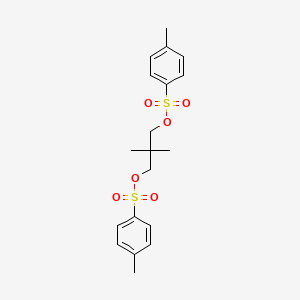

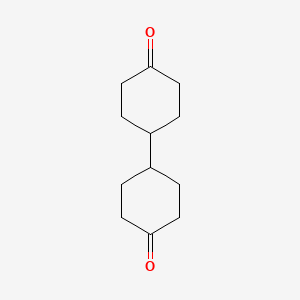

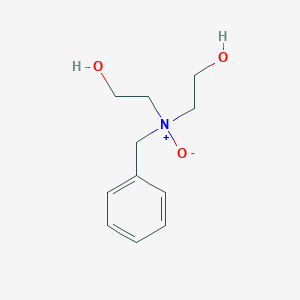

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.